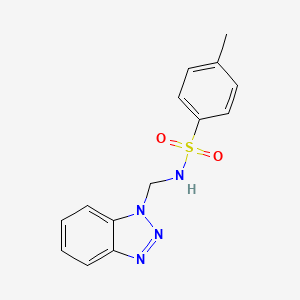
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of benzotriazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Name | This compound |
| CAS Number | 188564-46-7 |
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 302.352 g/mol |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 511.4 ± 33.0 °C (Predicted) |
Antimicrobial Properties
Benzotriazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that compounds with the benzotriazole nucleus exhibit antibacterial and antifungal properties against various pathogens.
- Antibacterial Activity : Studies have shown that benzotriazole derivatives possess moderate antibacterial effects against strains such as Bacillus subtilis and Escherichia coli. For instance, a related compound demonstrated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against Candida albicans and Aspergillus niger .
- Antifungal Activity : The introduction of hydrophobic groups on the benzotriazole ring has been linked to enhanced antifungal activity. Compounds with electron-withdrawing groups like –NO₂ and –Cl showed increased potency against fungal strains .
Anti-parasitic Effects
Recent studies have explored the anti-parasitic potential of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi. The derivative exhibited significant in vitro activity, reducing parasite viability by up to 95% at specific concentrations . This highlights the therapeutic potential of these compounds in treating parasitic infections.
Analgesic and Anti-inflammatory Properties
Research has also identified analgesic and anti-inflammatory effects associated with benzotriazole derivatives. One study reported that certain compounds exhibited notable analgesic effects comparable to standard analgesics . The mechanisms underlying these effects may involve modulation of inflammatory pathways and pain receptors.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzotriazole derivatives, including this compound. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 25 |
| Standard Antibiotic (e.g., Penicillin) | 12.5 |
Case Study 2: Anti-parasitic Activity
In another investigation focusing on Trypanosoma cruzi, the compound was tested for its ability to inhibit growth in both epimastigote and trypomastigote forms. Results showed a significant reduction in parasite counts after treatment with varying concentrations.
| Concentration (µg/mL) | Epimastigote Reduction (%) | Trypomastigote Reduction (%) |
|---|---|---|
| 25 | 50 | 80 |
| 50 | 64 | 95 |
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-11-6-8-12(9-7-11)21(19,20)15-10-18-14-5-3-2-4-13(14)16-17-18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZSROCAHTAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














